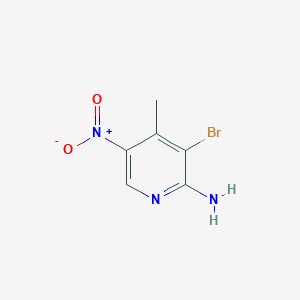

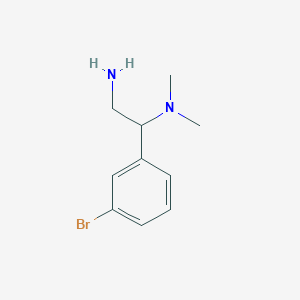

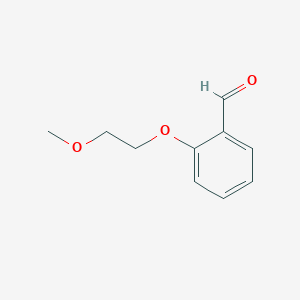

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This typically includes the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Atmospheric and Environmental Impact

- Bromoform (CHBr3), a brominated compound, is identified as a significant source of atmospheric organic bromine, contributing to the reactive halogens in the troposphere and lower stratosphere. Its sea-to-air flux, primarily originating from macroalgal and planktonic sources, plays a crucial role in atmospheric chemistry and has implications for climate change and ozone depletion studies. The global flux of bromoform is estimated to be around 10 Gmol Br yr−1, highlighting the need for further research on its oceanic and atmospheric distributions (Quack & Wallace, 2003).

Industrial and Chemical Synthesis

- Novel brominated flame retardants (NBFRs) are increasingly used in consumer goods and industrial applications due to their effectiveness in reducing fire risk. Their occurrence in indoor air, dust, and consumer products has been extensively studied, revealing the presence of several types of NBFRs such as EH-TBB, BEH-TEBP, and DBDPE in high concentrations. This emphasizes the significance of brominated compounds in enhancing fire safety standards in various materials and products (Zuiderveen, Slootweg, & de Boer, 2020).

Bioactive Compounds and Biological Implications

- Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), though present in trace amounts in brominated flame retardants, share toxicological properties similar to their chlorinated counterparts. These compounds have been shown to induce a range of toxic effects in animal models, including hepatic, dermal, and gastrointestinal toxicities. The similarity in the toxic effects between brominated and chlorinated compounds highlights the importance of understanding the biological impacts of bromine-containing molecules (Mennear & Lee, 1994).

Marine Chemistry

- Inorganic bromine in the marine boundary layer has been the focus of increasing attention due to its role in the chemical transformation of particulate bromide into reactive inorganic gases. These transformations significantly influence the ozone and other important constituents of marine air, highlighting the complex cycle of bromine in the marine environment and its potential impact on climate and atmospheric chemistry (Sander et al., 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Orientations Futures

This involves identifying areas where further research could be beneficial, such as potential applications of the compound or unanswered questions about its properties or reactivity.

For a specific compound, these analyses would typically involve a combination of laboratory experiments and literature research. Please consult with a qualified professional or refer to a reliable source for specific information.

Propriétés

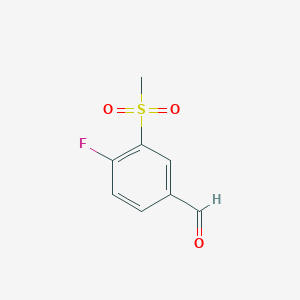

IUPAC Name |

1-(3-bromophenyl)-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMFXONHTUORJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

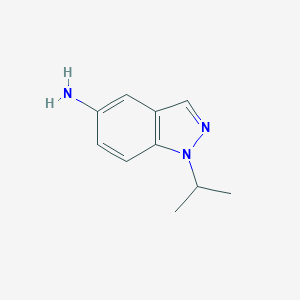

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

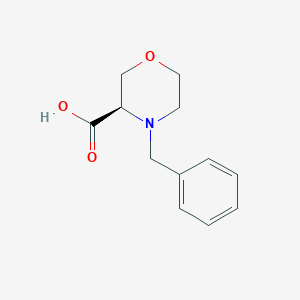

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)

![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)